CYP199A4 Binding Affinity Advantage
4-(Imidazol-1-yl)benzoic acid binds to the ferric heme of CYP199A4 with a 10-fold higher affinity than its direct structural analog, 4-(1H-1,2,4-triazol-1-yl)benzoic acid [1]. This quantitative difference is attributed to direct Fe-N coordination by the imidazole nitrogen, whereas the triazole interacts with the aqua ligand without displacing it, as confirmed by X-ray crystallography [2].
| Evidence Dimension | Binding Affinity |
|---|---|
| Target Compound Data | Not explicitly quantified, but stated as 10-fold higher affinity relative to triazole analog |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)benzoic acid: 10-fold lower affinity |
| Quantified Difference | 10-fold higher affinity for imidazole compound |
| Conditions | Ferric CYP199A4 enzyme from Rhodopseudomonas palustris HaA2; binding assessed via optical spectroscopy (Soret shift) and X-ray crystallography |
Why This Matters
This 10-fold affinity advantage directly impacts assay sensitivity and inhibitor design, making the imidazole derivative the superior choice for CYP inhibition studies.
- [1] Podgorski, M. N.; et al. Inorganic Chemistry, 2022, 61(1), 236-245. DOI: 10.1021/acs.inorgchem.1c02786 View Source
- [2] PDB entry 6U31: The crystal structure of 4-(1H-imidazol-1-yl)benzoate-bound CYP199A4. DOI: 10.2210/pdb6u31/pdb View Source
